molecular formula C9H8F2O4S B13717844 Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate

Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate

Cat. No.: B13717844
M. Wt: 250.22 g/mol
InChI Key: UWPFQFWMXSQSCX-UHFFFAOYSA-N
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Description

Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H8F2O4S and a molecular weight of 250.22 g/mol It is characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate typically involves the introduction of fluorine atoms and a methylsulfonyl group onto a benzoate structure. One common method involves the use of fluorinating agents and sulfonylating reagents under controlled conditions. For instance, the reaction may involve the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent and methanesulfonyl chloride as a sulfonylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The methylsulfonyl group can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate is unique due to the combination of fluorine atoms and a methylsulfonyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H8F2O4S

Molecular Weight

250.22 g/mol

IUPAC Name

methyl 2,6-difluoro-3-methylsulfonylbenzoate

InChI

InChI=1S/C9H8F2O4S/c1-15-9(12)7-5(10)3-4-6(8(7)11)16(2,13)14/h3-4H,1-2H3

InChI Key

UWPFQFWMXSQSCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)S(=O)(=O)C)F

Origin of Product

United States

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